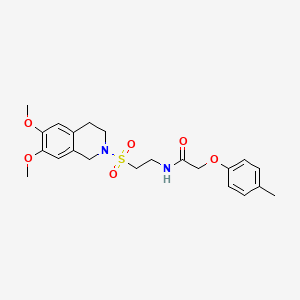

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative characterized by:

- A sulfonylethyl linker, which may enhance solubility and metabolic stability compared to non-sulfonylated analogs.

- A p-tolyloxy acetamide moiety, contributing to lipophilicity and influencing receptor binding.

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-16-4-6-19(7-5-16)30-15-22(25)23-9-11-31(26,27)24-10-8-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-7,12-13H,8-11,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEYUURDDBNNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core. This core can be synthesized through a Pictet-Spengler reaction, which condenses a 3,4-dihydroxyphenethylamine derivative with an aldehyde under acidic conditions. Following the formation of the dihydroisoquinoline, sulfonylation is carried out using a sulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage. The final step involves the coupling of the sulfonylated intermediate with p-tolyloxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: For large-scale production, optimization of reaction conditions to ensure high yield and purity is crucial. This may involve fine-tuning factors such as temperature, reaction time, and the choice of solvents and catalysts. Continuous flow chemistry techniques and automated synthesis platforms can also be employed to streamline the process and increase efficiency.

Chemical Reactions Analysis

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide finds applications across various scientific domains:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules, serving as a versatile building block in organic synthesis.

Biology: It may interact with biological macromolecules, serving as a probe in biochemical assays or as a lead compound in drug discovery efforts.

Medicine: Research into its pharmacological properties could reveal therapeutic potential, particularly in modulating specific molecular pathways.

Industry: Its unique chemical properties can be harnessed in the development of specialized materials or as an additive in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is likely mediated through its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. Its various functional groups enable binding to these targets, potentially inhibiting or modulating their activity. The precise molecular pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Table 1: Key Structural Differences and Similarities

Pharmacological and Physicochemical Properties

- Solubility: The sulfonylethyl group may improve aqueous solubility over non-sulfonylated analogs (e.g., compound), similar to sulfonamide drugs .

- Bioactivity: Phenoxy acetamides in exhibit anti-inflammatory activity, suggesting the target’s p-tolyloxy group may confer similar effects .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular structure, which includes a sulfonamide group attached to a modified isoquinoline core. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N2O4S |

| Molecular Weight | 357.44 g/mol |

| CAS Number | Not available in sources |

| IUPAC Name | This compound |

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in the isoquinoline family often inhibit specific enzymes that are crucial for cancer cell proliferation.

- Modulation of Neurotransmitter Systems : Isoquinoline derivatives have been reported to interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Antioxidant Properties : Certain derivatives demonstrate antioxidant activity, which may protect cells from oxidative stress.

Therapeutic Applications

This compound has potential applications in:

- Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.

- Neurological Disorders : Given its interaction with neurotransmitter systems, it may be explored for treating conditions like depression or anxiety.

Case Studies and Research Findings

A selection of studies highlights the biological activity of related compounds:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry found that derivatives of 6,7-dimethoxyisoquinoline exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Research conducted at Zhejiang University demonstrated that certain isoquinoline derivatives could protect neuronal cells from oxidative damage and improve cognitive function in animal models .

- P-glycoprotein Inhibition : Another study investigated the ability of isoquinoline derivatives to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. The findings suggested that these compounds could enhance the efficacy of chemotherapeutic agents by reversing drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.